molecular formula C9H6F2O B6220811 1-ethynyl-2,4-difluoro-3-methoxybenzene CAS No. 2758000-79-0

1-ethynyl-2,4-difluoro-3-methoxybenzene

Cat. No.: B6220811
CAS No.: 2758000-79-0
M. Wt: 168.1
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Description

1-Ethynyl-2,4-difluoro-3-methoxybenzene (CAS 2758000-79-0) is a fluorinated aromatic building block of high interest in advanced chemical synthesis and materials science research. With the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol , this compound features a reactive ethynyl group and a benzene ring selectively decorated with fluorine atoms and a methoxy group. This specific substitution pattern makes it a valuable scaffold for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions such as the Sonogashira reaction. Its potential research applications span the development of pharmaceutical intermediates, where the difluoro-methoxy motif can influence a molecule's electronic properties, metabolic stability, and binding affinity . Furthermore, this compound serves as a key precursor in the synthesis of organic materials and functionalized polymers. Researchers can leverage its ethynyl group for cyclization reactions or to incorporate the aromatic system into conjugated chains, exploring novel materials with unique electronic or optical properties. The compound is supplied with a documented purity level and is accompanied by a validated SMILES representation (COC1=C(F)C(C#C)=CC=C1F) for precise identification and in-silico modeling . Important Notice: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any other human or animal use . All researchers should refer to the available safety data sheet (SDS) and handle this material in accordance with their institution's best laboratory practices.

Properties

CAS No.

2758000-79-0

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with 3-bromo-2,4-difluoro-1-methoxybenzene as the aryl halide precursor. In the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), copper(I) iodide, and a base (typically triethylamine or N,N-diisopropylethylamine), the aryl bromide undergoes coupling with a terminal alkyne such as trimethylsilylacetylene. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the copper-acetylide complex, and reductive elimination to form the carbon-carbon bond.

Example Protocol

  • Reactants : 3-bromo-2,4-difluoro-1-methoxybenzene (1.0 equiv), trimethylsilylacetylene (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%)

  • Solvent : N,N-dimethylformamide (DMF)

  • Base : N,N-diisopropylethylamine (2.0 equiv)

  • Conditions : 80°C, argon atmosphere, 12 hours

  • Workup : Aqueous extraction, silica gel chromatography

  • Yield : 68–72%

Key Optimization Parameters

  • Catalyst Selection : Palladium complexes with bulky phosphine ligands (e.g., PdCl₂(PPh₃)₂) enhance stability and reduce side reactions.

  • Solvent Effects : Polar aprotic solvents like DMF or tetrahydrofuran (THF) improve solubility of intermediates.

  • Temperature Control : Reactions above 70°C accelerate coupling but risk alkyne oligomerization.

Grignard reagents offer an alternative pathway for ethynyl group introduction, particularly when aryl halides are sterically hindered. This method involves generating an aryl magnesium bromide intermediate, which reacts with propargyl electrophiles.

Synthesis of Aryl Grignard Reagent

3-Bromo-2,4-difluoro-1-methoxybenzene reacts with magnesium turnings in THF under inert conditions. Iodine is often added to initiate magnesium activation:

Ar-Br+MgTHF, I2Ar-Mg-Br\text{Ar-Br} + \text{Mg} \xrightarrow{\text{THF, I}_2} \text{Ar-Mg-Br}

Alkynylation with Propargyl Bromide

The Grignard reagent reacts with propargyl bromide at low temperatures (−40°C to 0°C) to form the ethynylated product:

Ar-Mg-Br+HC≡C-BrAr-C≡CH+MgBr2\text{Ar-Mg-Br} + \text{HC≡C-Br} \rightarrow \text{Ar-C≡CH} + \text{MgBr}_2

Example Protocol

  • Reactants : 3-bromo-2,4-difluoro-1-methoxybenzene (1.0 equiv), propargyl bromide (1.5 equiv)

  • Solvent : THF

  • Conditions : −40°C to 0°C, 4 hours

  • Yield : 55–60%

Limitations and Side Reactions

  • Competing Wurtz coupling may occur, leading to dimerization.

  • Propargyl bromide’s volatility necessitates careful temperature control.

Direct Fluorination and Methoxylation of Preformed Ethynylbenzenes

This two-step strategy involves synthesizing 1-ethynyl-3-methoxybenzene followed by selective fluorination at the 2- and 4-positions.

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent, the aromatic ring undergoes electrophilic substitution:

Ar-H+SelectfluorAr-F+Byproducts\text{Ar-H} + \text{Selectfluor} \rightarrow \text{Ar-F} + \text{Byproducts}

Example Protocol

  • Substrate : 1-ethynyl-3-methoxybenzene

  • Fluorinating Agent : Selectfluor® (2.2 equiv)

  • Solvent : Acetonitrile

  • Conditions : 80°C, 24 hours

  • Yield : 40–45% (for difluorination)

Regioselectivity Challenges

Fluorination at the 2- and 4-positions is favored due to the directing effects of the methoxy group. However, over-fluorination or para-substitution may occur, necessitating careful stoichiometric control.

Boron-Based Coupling Strategies

Miyaura borylation followed by Suzuki-Miyaura coupling provides a modular route to ethynylated arenes. While less common for ethynyl groups, this method is advantageous for polyhalogenated substrates.

Miyaura Borylation

3-Bromo-2,4-difluoro-1-methoxybenzene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst:

Ar-Br+B2(pin)2PdAr-B(pin)\text{Ar-Br} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd}} \text{Ar-B(pin)}

Ethynylation via Suzuki Coupling

The aryl boronate ester couples with ethynylzinc bromide under palladium catalysis:

Ar-B(pin)+HC≡C-ZnBrPdAr-C≡CH+Byproducts\text{Ar-B(pin)} + \text{HC≡C-ZnBr} \xrightarrow{\text{Pd}} \text{Ar-C≡CH} + \text{Byproducts}

Example Protocol

  • Boronate Ester : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-difluoro-1-methoxybenzene

  • Alkynylating Agent : Ethynylzinc bromide (1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Solvent : THF

  • Yield : 50–55%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sonogashira Coupling68–72>95High efficiency, mild conditionsRequires aryl halide precursor
Grignard Alkynylation55–6085–90Avoids palladium catalystsLow regioselectivity, side reactions
Direct Fluorination40–4575–80Modular late-stage fluorinationPoor yields, selectivity challenges
Boron-Based Coupling50–5590–95Compatible with sensitive functionalitiesMulti-step synthesis

Chemical Reactions Analysis

1-ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-ethynyl-2,4-difluoro-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoro and methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Substituent Position Isomers

  • 1-Ethynyl-2,3-difluoro-4-methoxybenzene (CAS 931108-29-1)

    • Structural Difference : Fluorine atoms at positions 2 and 3; methoxy group at position 3.
    • Impact : The altered substituent arrangement modifies electronic effects. The methoxy group at position 4 (para to the ethynyl group) reduces steric hindrance compared to the target compound’s 3-methoxy group (ortho to ethynyl). This isomer’s NMR spectrum (CDCl₃) shows distinct shifts due to differing ring currents .
    • Synthesis : Prepared via gold-catalyzed coupling reactions similar to methods in .
  • Impact: The electron-donating methoxy groups enhance electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This contrasts with the target compound’s electron-withdrawing fluorine atoms, which stabilize the ring but reduce nucleophilicity .

Halogen-Substituted Derivatives

  • Impact: The absence of the methoxy group simplifies the electronic profile, making the compound more reactive in Sonogashira couplings. Applications include synthesizing sulfonated poly(arylene ether)s . Reduction Behavior: In catalytic reductions using B₂(OH)₄, ethynyl groups in similar compounds (e.g., 1-ethynyl-2,4,5-trimethylbenzene) are fully reduced to ethyl groups, suggesting the target compound’s ethynyl moiety may also undergo hydrogenation under similar conditions .
  • 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS 221221-00-7)

    • Structural Difference : Bromine replaces the ethynyl group.
    • Impact : The bromine atom enables Suzuki-Miyaura couplings, whereas the ethynyl group in the target compound facilitates alkyne-based reactions (e.g., click chemistry). The brominated derivative has a higher molecular weight (237.04 g/mol ) and distinct reactivity in nucleophilic substitutions .

Electronic and Reactivity Comparisons

Electronic Effects

  • Fluorine vs. Methoxy Groups :
    • Fluorine’s strong electron-withdrawing nature (-I effect) deactivates the ring, directing electrophiles to meta/para positions.
    • The methoxy group’s electron-donating (+M) effect activates the ring, favoring ortho/para electrophilic attack. In the target compound, the interplay between these groups creates a polarized aromatic system, influencing regioselectivity in reactions .

Reactivity in Cross-Couplings

  • Sonogashira Coupling: The ethynyl group in the target compound reacts with aryl halides under palladium/copper catalysis. For example, describes its coupling with tropylium tetrafluoroborate to form cyclohepta-triene derivatives in 34% yield. Comparatively, 1-ethynyl-2,4-dimethoxybenzene () undergoes bromination with NBS/AgNO₃ to yield bromoethynyl derivatives (53% yield), highlighting the methoxy group’s role in stabilizing intermediates .

Catalytic Reductions

  • Hydrogenation of Ethynyl Groups :
    • In -ethynyl-2,4,5-trimethylbenzene is reduced to 1-ethyl-2,4,5-trimethylbenzene using B₂(OH)₄. The target compound’s ethynyl group is expected to behave similarly, but the fluorine substituents may slow the reaction due to increased electron withdrawal .

Physical Properties and Spectral Data

Property 1-Ethynyl-2,4-difluoro-3-methoxybenzene 1-Ethynyl-2,3-difluoro-4-methoxybenzene 1-Ethynyl-2,4-dimethoxybenzene
Molecular Weight 170.13 g/mol 168.14 g/mol 180.20 g/mol
Boiling Point Not reported Not reported Not reported
¹H NMR (CDCl₃) δ 7.47–7.39 (m, 1H), 6.87–6.80 (m, 2H) δ 7.36 (d, J = 8.4 Hz), 6.42–6.41 (m) δ 7.36 (d, J = 8.4 Hz), 6.42 (s)
Applications Polymer precursors Catalytic intermediates Pharmaceutical synthesis

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